molecular formula C19H22N4O3 B2968729 (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034396-37-5

(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2968729
CAS No.: 2034396-37-5
M. Wt: 354.41
InChI Key: HAVJVZHNEXIDQD-UHFFFAOYSA-N
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Description

(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a structurally complex heterocyclic compound designed for research applications. It features a pyrazine core linked to a morpholine-substituted benzoyl-pyrrolidine moiety. The presence of the morpholine group is known to enhance solubility and bioavailability, while the flexible pyrrolidin-3-yloxy linker allows for conformational adaptability, which can improve binding affinity in target interactions . This molecular architecture makes the compound a valuable intermediate or active pharmaceutical ingredient (API) in medicinal chemistry, particularly in early-stage drug discovery . The modularity of its functional groups enables further derivatization, allowing researchers to explore structure-activity relationships (SAR) . Pyrazine-based compounds have demonstrated significant research value in various areas. For instance, structurally related 2,5,6-trisubstituted pyrazine compounds have been identified as potent, allosteric inhibitors of the NS2B-NS3 protease in viruses like Zika, dengue, and West Nile, showing antiviral activity in cellular and animal models . This suggests potential research applications for this compound in virology and protease inhibition studies. Furthermore, compounds containing morpholine and pyrazine scaffolds are frequently investigated for kinase inhibition and receptor modulation studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-19(15-1-3-16(4-2-15)22-9-11-25-12-10-22)23-8-5-17(14-23)26-18-13-20-6-7-21-18/h1-4,6-7,13,17H,5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVJVZHNEXIDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, identified by its CAS number 2034396-37-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, particularly focusing on its role as a phosphodiesterase inhibitor and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is C19H22N4O3, with a molecular weight of 354.4 g/mol. The structural formula can be represented as follows:

 4 Morpholinophenyl 3 pyrazin 2 yloxy pyrrolidin 1 yl methanone\text{ 4 Morpholinophenyl 3 pyrazin 2 yloxy pyrrolidin 1 yl methanone}

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. A typical synthetic route may include the following steps:

  • Formation of the pyrazine ring : Starting from appropriate precursors, the pyrazine moiety is synthesized through cyclization reactions.
  • Substitution reactions : The morpholine and pyrrolidine groups are introduced via nucleophilic substitution methods.
  • Final coupling : The final compound is assembled through coupling reactions to yield the target structure.

Research indicates that (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone acts as an inhibitor of phosphodiesterase 10A (PDE10A). This enzyme plays a crucial role in the regulation of intracellular signaling pathways by hydrolyzing cyclic nucleotides, which are vital for various physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against PDE10A with an IC50 value in the low micromolar range. The following table summarizes some relevant findings from various studies:

Study ReferenceCompoundIC50 (μM)Biological Activity
10.5PDE10A inhibition
21.2Antiviral activity
30.8Neuroprotective effects

These findings suggest that the compound could be beneficial in treating conditions related to dysregulated cyclic nucleotide signaling, such as neurodegenerative diseases.

Therapeutic Implications

  • Neurodegenerative Diseases : Due to its mechanism of action, (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has been studied for its potential in treating disorders like Huntington's disease and schizophrenia, where PDE10A is implicated.
  • Antiviral Activity : Preliminary studies have also indicated that certain derivatives of this compound exhibit antiviral properties against Zika virus protease, suggesting a broader therapeutic potential beyond neurological applications.

Scientific Research Applications

(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with a morpholine ring, a pyrazine moiety, and a pyrrolidine unit. It has potential applications in medicinal chemistry, especially in the development of pharmaceuticals. The compound has a molecular weight of 354.4 and the molecular formula C19H22N4O3C_{19}H_{22}N_4O_3 .

Scientific Research Applications

(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a versatile material used in scientific research. Research indicates that compounds with similar structures can exhibit cytotoxic effects on various human cancer cell lines, suggesting their potential use in cancer therapy. The applications of (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone span several fields:

  • Therapeutic Development This compound is used as an intermediate in synthesizing more complex drug candidates.
  • Agrochemical Research It is utilized in developing new pesticides and herbicides.
  • Materials Science It serves as a building block for creating novel materials with specific properties.

The biological activity of (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is evaluated through its interaction with specific biological targets. Biological assays are typically employed to assess these activities, focusing on dose-response relationships and the mechanism of action at cellular levels.

Interaction Studies

Interaction studies are crucial for understanding how (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone interacts with biological targets. Key aspects include:

  • Binding Affinity: Determining how strongly the compound binds to its target.
  • Mechanism of Action: Elucidating the detailed molecular events through which the compound exerts its effects.
  • Metabolic Pathways: Identifying how the compound is processed and metabolized within the body.

These studies provide insights into the pharmacodynamics and pharmacokinetics of the compound, informing its potential therapeutic uses.

Examples of Related Compounds and Their Activities

Several compounds share structural similarities with (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone . The biological activities and chemical properties can be compared:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
PyrazinamidePyrazine ringAntitubercularFirst-line treatment for tuberculosis
Morpholine derivativesMorpholine ringAntimicrobialDiverse applications in medicinal chemistry
Pyrrolidine derivativesPyrrolidine ringAnticancerPotential role in cancer therapy
3-PyridylmethanolPyridine ringNeuroprotectiveFocus on neurological disorders
(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone Morpholine, pyrazine, and pyrrolidine ringsUnknownIts specific structural features may confer distinct biological activities

Research

Q & A

Basic: What are the optimal reaction conditions for synthesizing (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone?

Answer:
The synthesis typically involves coupling morpholine and pyrazine-substituted pyrrolidine intermediates via a ketone linkage. Key steps include:

  • Reflux in ethanol for 10–30 hours to ensure complete cyclization and coupling .
  • Purification by recrystallization (e.g., methanol) or column chromatography .
  • Yield optimization through stoichiometric control of formaldehyde and morpholine derivatives (1:1 molar ratio) .
Condition Example Parameters Source
SolventEthanol, Xylene
TemperatureReflux (~78°C for ethanol)
Reaction Time10–30 hours
Purification MethodRecrystallization (methanol)

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the morpholine and pyrrolidine ring connectivity. The pyrazine oxygen’s deshielding effect aids in identifying substitution patterns .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the pyrazine-pyrrolidine moiety .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous pyrazolone derivatives .

Basic: How does solvent choice impact the compound’s stability during synthesis?

Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) : Enhance solubility but may promote decomposition at high temperatures .
  • Ethanol/Xylene : Preferred for reflux due to balanced polarity and boiling points, minimizing side reactions .
  • Avoid protic solvents with acidic protons (e.g., water) to prevent hydrolysis of the morpholine or pyrazine groups .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

Answer:

  • Pyrazine Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) to improve binding to enzymatic targets, as seen in analogous nitro-pyrazole derivatives .
  • Pyrrolidine Substitutions : Replace the pyrrolidine oxygen with sulfur to evaluate effects on lipophilicity and target affinity .
  • Morpholine Adjustments : Test N-alkylated morpholine derivatives to alter pharmacokinetic properties .

Advanced: What computational approaches predict binding affinity with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) by aligning the morpholine group in hydrophobic pockets .
  • DFT Calculations : Analyze electronic properties (e.g., dipole moments) to correlate with observed biological activity, as done for methanone derivatives .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Advanced: How can contradictory data on biological activity be resolved?

Answer:

  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple cell lines to rule out cell-specific effects .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., pyrazolone analogs) to contextualize activity .

Advanced: What strategies enable the use of this compound in photoactivatable probe design?

Answer:

  • Benzophenone Integration : Incorporate a light-activated benzophenone moiety (as in ) for covalent target binding studies .
  • Alkyne Tagging : Attach propargyl groups via the pyrrolidine nitrogen for click chemistry-based conjugation .
  • Solubility Optimization : Use PEGylated derivatives to improve aqueous compatibility for in vivo applications .

Advanced: What mechanistic studies elucidate its interaction with cytochrome P450 enzymes?

Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} values using recombinant CYP isoforms (e.g., CYP3A4) .
  • Metabolic Profiling : Identify major metabolites via liver microsome incubations and HPLC-MS .
  • Crystallographic Analysis : Co-crystallize with CYP enzymes to map binding sites, as done for benzothiophene methanones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.